Ceftazidime anhydrous, (E)-

Description

Historical Context and Development within Cephalosporin (B10832234) Chemistry

Ceftazidime (B193861) was patented by Glaxo Group in 1978 and entered commercial use in 1984. toku-e.comwikipedia.orgebi.ac.uk It emerged as a third-generation cephalosporin, a class of antibiotics developed to possess a broader spectrum of activity, particularly against Gram-negative bacteria, compared to their first and second-generation predecessors. wikipedia.orgnih.gov The development of ceftazidime was a significant step in combating bacterial resistance. Its chemical structure was engineered to be resistant to hydrolysis by most β-lactamases, the enzymes produced by bacteria that inactivate many penicillin and early cephalosporin antibiotics. wikipedia.orgnih.gov

The synthesis of ceftazidime typically starts from 7-aminocephalosporanic acid (7-ACA). google.comgoogle.com A key structural feature of ceftazidime is the aminothiazole ring, which is introduced through acylation. google.comderpharmachemica.com Another important modification is the substitution of the pyridine (B92270) ring at the C-3 position, which enhances water solubility and activates the β-lactam bond. derpharmachemica.com This intricate molecular architecture, including an oxime moiety with two methyl groups and a carboxylic acid, provides enhanced stability against β-lactamases and potent activity against a wide range of bacteria. derpharmachemica.com

Role as a Third-Generation β-Lactam Antibiotic in Contemporary Research

Ceftazidime is a broad-spectrum, bactericidal antibiotic that functions by inhibiting the synthesis of the bacterial cell wall. drugbank.comnih.govhres.ca Specifically, it targets and binds to penicillin-binding proteins (PBPs), primarily PBP3, which are essential enzymes in the final stages of peptidoglycan synthesis. drugbank.comnih.govhres.ca This disruption of the cell wall's integrity leads to cell lysis and death. toku-e.comdrugbank.com

In contemporary research, ceftazidime pentahydrate is extensively used to study antibiotic resistance mechanisms. chemimpex.com Researchers utilize it in in-vitro microbiological antimicrobial susceptibility tests (AST) to determine the minimum inhibitory concentrations (MIC) against various bacterial isolates, particularly Gram-negative organisms like Pseudomonas aeruginosa and Enterobacteriaceae. toku-e.com These studies are crucial for understanding the evolution of bacterial pathogens and for developing strategies to combat them. chemimpex.com

Furthermore, ceftazidime is a key component in research on combination therapies. chemimpex.com The rise of multidrug-resistant (MDR) organisms has necessitated the investigation of synergistic antibiotic effects. ijmedicine.com A notable example is the combination of ceftazidime with avibactam (B1665839), a non-β-lactam β-lactamase inhibitor. drugbank.comasm.org This combination has shown efficacy against carbapenem-resistant Enterobacteriaceae (CRE), a significant threat in healthcare settings. ijmedicine.comasm.org Research in this area is vital for expanding the limited treatment options for infections caused by these highly resistant pathogens. ijmedicine.combanglajol.info

Significance of the Pentahydrate Form in Research Investigations

The pentahydrate form of ceftazidime (C22H22N6O7S2 • 5H2O) is the specific crystalline structure of the drug that is widely used in pharmaceutical formulations and research. toku-e.comnps.org.au The five water molecules are an integral part of the crystal lattice. abcristalografia.org.br This hydrated form offers specific physicochemical properties that are advantageous for research applications.

One of the key aspects is its stability. The pentahydrate form is relatively stable, although it is susceptible to hydrolytic degradation. abcristalografia.org.brresearchgate.net Understanding the thermal behavior of ceftazidime pentahydrate is critical. Studies have shown that the water molecules are released at temperatures above 78°C, leading to the formation of an anhydrous form. abcristalografia.org.br This transition can alter the crystalline structure and, consequently, the drug's properties. abcristalografia.org.br The decomposition temperature of the drug is approximately 179.2°C, indicating good thermal stability under normal conditions. abcristalografia.org.br

The solubility and dissolution characteristics of the pentahydrate form are also crucial for its use in research, particularly in in-vitro studies and the development of injectable formulations. chemimpex.com The presence of water molecules in the crystal structure can influence how the drug dissolves and interacts with biological systems. Research has also explored the inhibitory effects of ceftazidime pentahydrate on certain enzymes, highlighting its potential for broader biological investigations beyond its direct antibacterial action. wisdomlib.orgscialert.net The defined stoichiometry of the pentahydrate ensures consistency in research experiments, allowing for accurate and reproducible results. nps.org.au

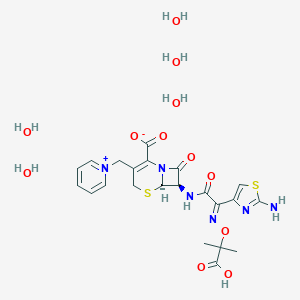

Structure

2D Structure

Properties

Key on ui mechanism of action |

The bacterial cell wall, which is located at the periphery of Gram-positive bacteria and within the periplasm of Gram-negative bacteria, comprises a glycopeptide polymer synthesized through cross-linking of glycans to peptide stems on alternating saccharides, which is known commonly as peptidoglycan. Cell wall formation, recycling, and remodelling require numerous enzymes, including a family of enzymes with similar active site character despite distinct and sometimes overlapping roles as carboxypeptidases, endopeptidases, transpeptidases, and transglycosylases, known as "penicillin-binding proteins" (PBPs). The number of PBPs differs between bacteria, in which some are considered essential and others redundant. In general, inhibition of one or more essential PBPs results in impaired cell wall homeostasis, loss of cell integrity, and is ultimately bactericidal. Ceftazidime is a semisynthetic third-generation cephalosporin with broad activity against numerous Gram-negative and some Gram-positive bacteria. Like other β-lactam antibiotics, ceftazidime exhibits its bactericidal effect primarily through direct inhibition of specific PBPs in susceptible bacteria. _In vitro_ experiments in Gram-negative bacteria such as _Escherichia coli_, _Pseudomonas aeruginosa_, _Acinetobacter baumannii_, and _Klebsiella pneumoniae_ suggest that ceftazidime primarily binds to PBP3, with weaker binding to PBP1a/1b and PBP2 as well; although binding to other PBPs, such as PBP4, is detectable, the concentrations required are much greater than those achieved clinically. Similarly, ceftazidime showed binding to _Staphylococcus aureus_ PBP 1, 2, and 3 with a much lower affinity for PBP4. Recent data for _Mycobacterium abcessus_ suggest that ceftazidime can inhibit PonA1, PonA2, and PbpA at intermediate concentrations. |

|---|---|

CAS No. |

78439-06-2 |

Molecular Formula |

C22H22N6O7S2 |

Molecular Weight |

546.6 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C22H22N6O7S2/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34)/b26-13+/t14-,18-/m1/s1 |

InChI Key |

ORFOPKXBNMVMKC-KZBLUZIOSA-N |

Isomeric SMILES |

CC(C)(C(=O)O)O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].O |

Canonical SMILES |

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].O |

melting_point |

103-113 |

Other CAS No. |

78439-06-2 |

physical_description |

Solid |

Pictograms |

Irritant; Health Hazard |

solubility |

5.73e-03 g/L |

Synonyms |

Ceftazidime Ceftazidime Anhydrous Ceftazidime Pentahydrate Fortaz Fortum GR 20263 GR-20263 GR20263 LY 139381 LY-139381 LY139381 Pyridinium, 1-((7-(((2-amino-4-thiazolyl)((1-carboxy-1-methylethoxy)imino)acetyl)amino)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)methyl)-, inner salt, pentahydrate, (6R-(6alpha,7beta(Z)))- Tazidime |

Origin of Product |

United States |

Mechanisms of Antimicrobial Action and Cellular Microbiology

Elucidation of Penicillin-Binding Protein (PBP) Interactions

The efficacy of ceftazidime (B193861) is rooted in its high affinity for specific PBPs, which are crucial for the final stages of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell death. patsnap.comlibretexts.orglibretexts.org

Specificity for PBP-3 in Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)

Ceftazidime demonstrates a pronounced and high-affinity binding to Penicillin-Binding Protein-3 (PBP-3) in a wide array of Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. patsnap.comresearchgate.netnih.govhres.canih.gov PBP-3 plays a critical role in the formation of the septum during bacterial cell division. patsnap.comhres.ca The inhibition of PBP-3 by ceftazidime disrupts this process, leading to the formation of long, filamentous bacterial cells that are unable to divide. nih.govhres.caoup.comnih.gov This targeted action against PBP-3 is a key contributor to ceftazidime's potent activity against these pathogens. nih.govcncb.ac.cn

Binding Affinity to PBP-1a and PBP-1b in Gram-Negative Organisms

While PBP-3 is the primary target, ceftazidime also exhibits binding affinity for PBP-1a and PBP-1b, particularly at higher concentrations. nih.govhres.cadrugbank.comsci-hub.box These PBPs are involved in the elongation of the cell wall. hres.ca The simultaneous inhibition of PBP-1a, PBP-1b, and PBP-3 can lead to the formation of spheroplasts and subsequent rapid cell lysis. nih.govhres.casci-hub.box However, the affinity for PBP-1b is noted to be considerably lower than for PBP-3 and PBP-1a. hres.cafresenius-kabi.com

Interactions with Staphylococcal PBPs (PBP-1, PBP-2, PBP-3)

In contrast to its high affinity for PBP-3 in Gram-negative bacteria, ceftazidime's interaction with the PBPs of Staphylococcus aureus shows a different profile. It demonstrates a high affinity for PBP-1 and PBP-2 in this Gram-positive organism, but a significantly lower affinity for PBP-3. nih.govhres.ca Ceftazidime also binds to S. aureus PBP-1, -2, and -3, with a much weaker affinity for PBP-4. drugbank.com

Inhibition of Bacterial Cell Wall Synthesis and Peptidoglycan Biosynthesis

The fundamental mechanism of ceftazidime's antimicrobial action is the inhibition of bacterial cell wall synthesis. patsnap.comhres.cahres.ca By binding to and inactivating PBPs, ceftazidime blocks the transpeptidation step in peptidoglycan biosynthesis. patsnap.comlibretexts.orgjst.go.jp This disruption of the peptidoglycan cross-linking process weakens the cell wall, rendering the bacterium susceptible to osmotic pressure and leading to cell lysis and death. patsnap.comnih.govdrugbank.com

Table 1: Binding Affinity of Ceftazidime to Penicillin-Binding Proteins (PBPs)

| Bacterial Species | PBP Target | Binding Affinity | Reference |

|---|---|---|---|

| Escherichia coli | PBP-3 | High | nih.govhres.ca |

| PBP-1a | Moderate | hres.ca | |

| PBP-1b | Low | hres.ca | |

| Pseudomonas aeruginosa | PBP-3 | High | nih.govhres.ca |

| PBP-1a | Moderate | hres.ca | |

| PBP-1b | Low | hres.ca | |

| Staphylococcus aureus | PBP-1 | High | nih.govhres.ca |

| PBP-2 | High | nih.govhres.ca | |

| PBP-3 | Low | nih.govhres.ca |

Morphological Changes Induced in Bacterial Cells (e.g., Filamentation, Spheroplast Formation, Lysis)

The specific interactions of ceftazidime with different PBPs result in distinct and observable morphological changes in bacterial cells.

Filamentation: At its minimum inhibitory concentration (MIC), ceftazidime's primary inhibition of PBP-3 in Gram-negative bacteria like E. coli and P. aeruginosa leads to the formation of long, undivided filaments. nih.govoup.comnih.govnih.gov This is because cell elongation continues, but septation, the process of forming a new cell wall to divide the cell, is blocked. hres.canih.gov

Spheroplast Formation and Lysis: At higher concentrations, ceftazidime's additional binding to PBP-1a and PBP-1b inhibits cell wall elongation. nih.govsci-hub.box This can result in the formation of spheroplasts, which are osmotically sensitive spherical cells that have lost their rigid cell wall. nih.govsci-hub.box The weakened cell structure ultimately leads to rapid cell lysis. nih.govhres.casci-hub.box

Stability Against β-Lactamase Enzymes

A significant characteristic of ceftazidime is its stability in the presence of many β-lactamase enzymes. patsnap.comnih.gov β-lactamases are enzymes produced by some bacteria that can inactivate β-lactam antibiotics by hydrolyzing the β-lactam ring. patsnap.com The chemical structure of ceftazidime, particularly the presence of a complex moiety on the imino side chain, confers this resistance to hydrolysis by many common β-lactamases produced by Gram-negative bacteria. nih.govwikipedia.org This includes stability against plasmid-mediated β-lactamases such as TEM-1, TEM-2, SHV-1, and OXA-1, as well as chromosomally mediated cephalosporinases. nih.govasm.org However, it is important to note that ceftazidime can be susceptible to hydrolysis by extended-spectrum β-lactamases (ESBLs) and carbapenemases. nih.gov

Table 2: Stability of Ceftazidime against various β-Lactamase Classes

| β-Lactamase Class/Type | Stability of Ceftazidime | Reference |

|---|---|---|

| Staphylococcal β-lactamase | Stable | asm.org |

| TEM-1, TEM-2 | Stable | nih.govasm.org |

| SHV-1 | Stable | nih.govasm.org |

| OXA-1 | Stable | nih.govasm.org |

| PSE-1, PSE-2 | Stable | asm.org |

| Inducible Cephalosporinases | Stable | asm.org |

| Extended-Spectrum β-Lactamases (ESBLs) | Unstable | nih.gov |

| Carbapenemases | Unstable | nih.gov |

Intrinsic Resistance to Common β-Lactamases

Ceftazidime pentahydrate, a third-generation cephalosporin (B10832234), possesses a molecular structure that confers a notable degree of stability against hydrolysis by many common plasmid- and chromosomally-mediated β-lactamases. nih.govdrugbank.commedchemexpress.com This intrinsic resistance is a key feature of its antimicrobial profile. The structural attributes of ceftazidime, particularly the 2-aminothiazole (B372263) group in its R1 side chain, contribute to its resilience against certain β-lactamases like the early TEM, OXA, and SHV variants. nih.gov

Specifically, ceftazidime is not hydrolyzed by staphylococcal β-lactamase or common plasmid-mediated β-lactamases such as TEM-1, TEM-2, SHV-1, and OXA-1. nih.gov It also demonstrates stability against inducible cephalosporinase-type β-lactamases. nih.gov This resistance to hydrolysis by these common enzymes allows ceftazidime to maintain its activity against a range of Gram-negative bacteria that produce them. nih.govmedchemexpress.com

Table 1: Stability of Ceftazidime against Common β-Lactamases

| β-Lactamase Type | Hydrolytic Activity against Ceftazidime | Reference |

|---|---|---|

| Staphylococcal β-lactamase | Not hydrolyzed | nih.gov |

| TEM-1 | Not hydrolyzed | nih.gov |

| TEM-2 | Not hydrolyzed | nih.gov |

| SHV-1 | Not hydrolyzed | nih.gov |

| OXA-1 | Not hydrolyzed | nih.gov |

| Inducible Cephalosporinases | Not hydrolyzed | nih.gov |

Hydrolysis by Extended-Spectrum β-Lactamases (ESBLs) and Other β-Lactamases

Despite its stability against many common β-lactamases, ceftazidime is susceptible to hydrolysis by several extended-spectrum β-lactamases (ESBLs). efda.gov.ethpra.ie The emergence of ESBLs, which often arise from mutations in genes encoding common β-lactamases like TEM and SHV, poses a significant challenge to the efficacy of ceftazidime. rdd.edu.iq These enzymes have an expanded substrate profile that includes third-generation cephalosporins.

CTX-M-type ESBLs, in particular, have become a major cause of resistance. asm.org For instance, CTX-M-15 has demonstrated significant hydrolytic activity against ceftazidime. nih.gov In addition to ESBLs, ceftazidime can be hydrolyzed by other classes of β-lactamases. Class C cephalosporinases (e.g., AmpC) and some Class D carbapenemases (e.g., OXA-48) can inactivate ceftazidime, although the addition of a β-lactamase inhibitor like avibactam (B1665839) can restore its activity against many of these enzymes. nih.govengineering.org.cndovepress.compfizer.compfizer.com However, ceftazidime is not effective against bacteria producing metallo-β-lactamases (MBLs), which belong to Ambler class B, as these enzymes are not inhibited by serine β-lactamase inhibitors like avibactam. pfizer.comdovepress.com

Table 2: Susceptibility of Ceftazidime to Hydrolysis by Various β-Lactamase Types

| β-Lactamase Class/Type | Hydrolytic Activity against Ceftazidime | Reference |

|---|---|---|

| Extended-Spectrum β-Lactamases (ESBLs) | Susceptible to hydrolysis | efda.gov.ethpra.ie |

| CTX-M type ESBLs (e.g., CTX-M-15) | Significant hydrolysis | nih.gov |

| AmpC (Class C) | Can be hydrolyzed | nih.govdovepress.com |

| KPC (Class A Carbapenemase) | Poorly hydrolyzed | asm.org |

| OXA-48 (Class D Carbapenemase) | Can be hydrolyzed | engineering.org.cn |

| Metallo-β-lactamases (Class B) | Not inhibited by ceftazidime/avibactam | pfizer.comdovepress.com |

Molecular Mechanisms of β-Lactamase-Mediated Resistance

Resistance to ceftazidime mediated by β-lactamases primarily involves enzymatic inactivation through the hydrolysis of the β-lactam ring. researchgate.net However, the evolution of resistance, particularly to ceftazidime in combination with β-lactamase inhibitors like avibactam, involves specific molecular changes within the β-lactamase enzymes themselves.

A critical region in many class A β-lactamases, known as the Ω-loop (amino acid residues 164 to 179), plays a significant role in determining substrate specificity and resistance. engineering.org.cnnih.gov Single amino acid substitutions within this loop can dramatically alter the enzyme's ability to hydrolyze ceftazidime and evade inhibition. For example, substitutions at positions such as 164, 167, 169, and 179 in class A β-lactamases like KPC and CTX-M have been linked to ceftazidime resistance. engineering.org.cnnih.govnih.gov

In KPC enzymes, a D179Y substitution in the Ω-loop is a frequently observed mutation that confers resistance to the ceftazidime-avibactam combination. engineering.org.cnnih.gov This substitution is thought to create a deeper pocket in the active site, which traps the ceftazidime molecule for a longer duration, facilitating its hydrolysis while hindering the binding of avibactam. engineering.org.cn Similarly, in CTX-M enzymes, substitutions like P167S and L169Q can lead to increased minimum inhibitory concentrations (MICs) of ceftazidime. nih.gov These molecular alterations highlight the dynamic evolution of β-lactamases in response to the selective pressure of antibiotics.

Table 3: Key Amino Acid Substitutions in β-Lactamases Conferring Ceftazidime Resistance

| β-Lactamase | Amino Acid Substitution | Consequence | Reference |

|---|---|---|---|

| KPC | D179Y | Increased ceftazidime hydrolysis, reduced avibactam binding | engineering.org.cnnih.gov |

| KPC | V240G | Increased ceftazidime hydrolysis | engineering.org.cn |

| KPC-3 | D179Y & T243M | Increased MIC of ceftazidime-avibactam | engineering.org.cn |

| CTX-M-15 | P167S | 4-fold increase in ceftazidime MIC | nih.gov |

| CTX-M-15 | L169Q | 16-fold increase in ceftazidime MIC | nih.gov |

| PenA | L169A | Significantly faster ceftazidime hydrolysis | nih.gov |

Antimicrobial Resistance Research

Mechanisms of Bacterial Resistance to Ceftazidime (B193861)

The primary mechanisms of bacterial resistance to ceftazidime are multifaceted and often act synergistically to confer high levels of resistance. These include the production of β-lactamase enzymes that hydrolyze the antibiotic, alterations in the structure and function of penicillin-binding proteins (PBPs), decreased permeability of the outer membrane, and the active removal of the drug by efflux pumps. Furthermore, some bacteria possess inducible resistance mechanisms that are activated in the presence of the antibiotic.

The most prevalent mechanism of resistance to β-lactam antibiotics, including ceftazidime, is the production of β-lactamase enzymes. rcsb.orgresearchgate.net These enzymes inactivate ceftazidime by hydrolyzing the amide bond in the β-lactam ring, rendering the antibiotic unable to bind to its PBP targets. rcsb.org While ceftazidime is generally stable against many common β-lactamases, the emergence and evolution of extended-spectrum β-lactamases (ESBLs) and carbapenemases have significantly compromised its efficacy. rcsb.orgresearchgate.netnih.gov

Several classes of β-lactamases are implicated in ceftazidime resistance:

Class A Extended-Spectrum β-Lactamases (ESBLs): Variants of TEM and SHV enzymes, as well as the CTX-M family, are capable of hydrolyzing ceftazidime. researchgate.netnih.gov Specific mutations within these enzymes, such as P167S and D240G in CTX-M, can increase the efficiency of ceftazidime hydrolysis by tenfold. nih.govescholarship.org

Class A Carbapenemases: Klebsiella pneumoniae carbapenemase (KPC) enzymes, particularly variants like KPC-14, KPC-28, and KPC-31, exhibit increased resistance to ceftazidime. researchgate.net

Class C Cephalosporinases (AmpC): These enzymes, often chromosomally encoded and inducible, can be overexpressed to confer resistance. rcsb.org Specific mutations in AmpC can also enhance ceftazidime hydrolysis. nih.gov

Class D Oxacillinases (OXA): Certain OXA-type enzymes have been shown to contribute to ceftazidime resistance. rcsb.org

Class B Metallo-β-Lactamases (MBLs): Enzymes like New Delhi metallo-β-lactamase (NDM) confer resistance to a broad range of β-lactams, including ceftazidime. rcsb.org

| β-Lactamase Family | Specific Enzymes/Variants | Conferring Resistance To |

| Class A ESBLs | TEM variants, SHV variants, CTX-M (e.g., with P167S, D240G mutations) | Ceftazidime |

| Class A Carbapenemases | KPC (e.g., KPC-14, KPC-28, KPC-31) | Ceftazidime |

| Class C Cephalosporinases | AmpC | Ceftazidime |

| Class D Oxacillinases | OXA-225 | Ceftazidime |

| Class B Metallo-β-Lactamases | NDM (e.g., NDM-5, NDM-33) | Ceftazidime |

Ceftazidime exerts its bactericidal effect by binding to and inactivating PBPs, enzymes essential for the synthesis and maintenance of the bacterial cell wall. nih.govnih.gov Alterations in the structure of these target proteins can reduce the binding affinity of ceftazidime, leading to resistance. nih.govasm.org This mechanism is a significant contributor to resistance, particularly in organisms like Burkholderia pseudomallei and Escherichia coli. nih.govresearchgate.net

Key findings related to PBP alterations include:

Deletions in PBP Genes: In B. pseudomallei, resistance to ceftazidime has been linked to the deletion of a gene encoding for PBP3 (BPSS1219). nih.gov

Point Mutations in PBPs: In E. coli, specific mutations within the transpeptidase domain of PBP3, such as A233T and I332V, have been shown to result in ceftazidime resistance. researchgate.net These mutations can induce conformational changes that hinder the binding of the antibiotic. researchgate.net Insertions of amino acids, such as YRIK or YRIN in PBP3, have also been associated with reduced susceptibility. asm.orgnih.gov

| Organism | Penicillin-Binding Protein (PBP) | Alteration | Impact on Ceftazidime |

| Burkholderia pseudomallei | PBP3 (encoded by BPSS1219) | Gene deletion | Resistance |

| Escherichia coli | PBP3 (FtsI) | Point mutations (e.g., A233T, I332V) | Resistance |

| Escherichia coli | PBP3 | Amino acid insertions (e.g., YRIK, YRIN) | Reduced susceptibility |

Gram-negative bacteria possess an outer membrane that acts as a selective barrier, regulating the influx of substances, including antibiotics. nih.gov Ceftazidime crosses this membrane primarily through porin channels. francis-press.com A decrease in the number or functional alteration of these porins can significantly reduce the intracellular concentration of the antibiotic, contributing to resistance. nih.govfrancis-press.comnih.gov This mechanism often works in concert with other resistance determinants, such as β-lactamase production. engineering.org.cn

Examples of porin-mediated resistance include:

Loss or Reduced Expression of Porins: In Klebsiella pneumoniae, the loss or reduced expression of major porins like OmpK35 and OmpK36 is associated with ceftazidime resistance. francis-press.comengineering.org.cn Similarly, in Pseudomonas aeruginosa, the loss of the OprD porin has been detected in ceftazidime-resistant strains. engineering.org.cn

Mutations in Porin Proteins: Specific mutations in porin proteins can alter their structure and function, thereby impeding the passage of ceftazidime. For instance, a Thr333Asn mutation in OmpK36 of K. pneumoniae has been shown to reduce porin activity and affect susceptibility to ceftazidime. francis-press.com

| Bacterial Species | Porin Protein | Alteration | Consequence |

| Klebsiella pneumoniae | OmpK35, OmpK36 | Loss or reduced expression, mutations (e.g., Thr333Asn in OmpK36) | Decreased ceftazidime influx and resistance |

| Pseudomonas aeruginosa | OprD | Loss of expression | Decreased ceftazidime influx and resistance |

Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide range of toxic compounds, including antibiotics, from the cell. nih.govoup.com Overexpression of these pumps can lead to a significant reduction in the intracellular concentration of ceftazidime, contributing to resistance. nih.govoup.com This mechanism is particularly important in organisms like Pseudomonas aeruginosa and Acinetobacter spp. researchgate.net

Several families of efflux pumps are involved in ceftazidime resistance:

Resistance-Nodulation-Division (RND) Family: This is the most clinically significant family of efflux pumps in Gram-negative bacteria. In P. aeruginosa, the MexAB-OprM and MexJK-OprM systems have been shown to contribute to ceftazidime resistance. asm.orgnih.govdovepress.com Overexpression of the AcrAB-TolC pump in E. coli is also associated with reduced susceptibility. researchgate.netengineering.org.cn

Major Facilitator Superfamily (MFS): While less studied in the context of ceftazidime, MFS pumps are known to contribute to multidrug resistance in various bacteria.

Studies have shown that the use of efflux pump inhibitors can restore the susceptibility of resistant strains to ceftazidime, highlighting the crucial role of these pumps in resistance. engineering.org.cnresearchgate.net

| Bacterial Species | Efflux Pump System | Family | Impact on Ceftazidime |

| Pseudomonas aeruginosa | MexAB-OprM, MexJK-OprM | RND | Extrusion of ceftazidime, leading to resistance |

| Escherichia coli | AcrAB-TolC | RND | Extrusion of ceftazidime, contributing to resistance |

| Acinetobacter spp. | Various efflux pumps | RND, MFS | Extrusion of ceftazidime, contributing to resistance |

Several clinically important Gram-negative bacteria, including Enterobacter spp., Pseudomonas aeruginosa, and Serratia marcescens, possess a chromosomally encoded AmpC β-lactamase. wikipedia.orgjmilabs.com The expression of this enzyme is typically low but can be induced to high levels in the presence of certain β-lactam antibiotics, including ceftazidime. wikipedia.org This induction leads to the rapid development of resistance during therapy.

The induction of AmpC is a complex regulatory process. In the presence of an inducing agent like ceftazidime, cell wall recycling products accumulate and trigger a signaling cascade that leads to the increased transcription of the ampC gene. This results in the overproduction of the AmpC β-lactamase, which then efficiently hydrolyzes ceftazidime, leading to treatment failure.

| Bacterial Genera | Inducible Enzyme | Mechanism |

| Enterobacter spp. | AmpC β-lactamase | Induction of ampC gene expression by ceftazidime |

| Pseudomonas spp. | AmpC β-lactamase | Induction of ampC gene expression by ceftazidime |

| Serratia spp. | AmpC β-lactamase | Induction of ampC gene expression by ceftazidime |

| Citrobacter spp. | AmpC β-lactamase | Induction of ampC gene expression by ceftazidime |

Evolution of Resistance Under Ceftazidime Pressure

The continuous exposure of bacterial populations to ceftazidime creates a strong selective pressure that drives the evolution of resistance. asm.orgresearchgate.netoup.com This evolutionary process can occur through various genetic events, including point mutations, gene amplification, and horizontal gene transfer.

Selection of Pre-existing Resistant Subpopulations: A bacterial population may contain a small number of cells with pre-existing resistance mutations. The presence of ceftazidime will inhibit the growth of susceptible cells, allowing the resistant variants to proliferate and become dominant.

De Novo Mutations: Spontaneous mutations can arise in genes encoding β-lactamases, PBPs, porins, or efflux pump regulators. For example, under ceftazidime pressure, mutations in the blaKPC-2 gene can lead to variants like KPC-190 that confer high-level resistance to ceftazidime/avibactam (B1665839). frontiersin.org Similarly, exposure to ceftazidime can select for mutations in the Ω-loop of KPC enzymes, such as the D179Y substitution, which enhances ceftazidime hydrolysis. asm.org

Gene Amplification: Bacteria can increase the copy number of resistance genes, such as blaKPC-2, leading to higher levels of enzyme production and increased resistance. asm.orgfrontiersin.org

Horizontal Gene Transfer: Resistance genes, often located on mobile genetic elements like plasmids and transposons, can be transferred between different bacteria, facilitating the rapid spread of resistance.

Experimental evolution studies have demonstrated that exposure to ceftazidime can lead to a temporal pattern of evolution, starting with gene amplification followed by the selection of specific point mutations that further enhance resistance. asm.org This highlights the dynamic and adaptive nature of bacterial populations in response to antibiotic pressure.

Strategies to Combat Ceftazidime Resistance

The emergence of bacterial resistance to ceftazidime, a third-generation cephalosporin (B10832234), has necessitated the exploration of various strategies to preserve its clinical efficacy. Research efforts have primarily focused on two main avenues: the co-administration of ceftazidime with β-lactamase inhibitors and its use in combination with other classes of antimicrobial agents. These approaches aim to overcome resistance mechanisms, broaden the spectrum of activity, and enhance bactericidal effects against challenging pathogens.

Co-administration with β-Lactamase Inhibitors (e.g., Avibactam)

A primary mechanism of resistance to ceftazidime is the production of β-lactamase enzymes by bacteria, which hydrolyze the β-lactam ring essential for the antibiotic's activity. wikipedia.org To counter this, ceftazidime has been combined with β-lactamase inhibitors, such as avibactam. nih.govnih.govresearchgate.net Avibactam is a novel, non-β-lactam β-lactamase inhibitor that protects ceftazidime from degradation. nih.govresearchgate.netdrugbank.com Its mechanism involves forming a covalent, yet reversible, bond with the serine residue in the active site of β-lactamase enzymes. nih.govnih.gov This action inactivates the enzyme, restoring ceftazidime's ability to bind to penicillin-binding proteins and exert its bactericidal effect. nih.govnih.gov The combination of ceftazidime and avibactam has been shown to be effective against a range of multidrug-resistant Gram-negative bacteria. nih.govyoutube.com

Avibactam demonstrates a broad spectrum of activity against several classes of β-lactamases, significantly expanding ceftazidime's coverage. nih.govasm.orgnih.gov It is a potent inhibitor of Ambler Class A enzymes, which include Extended-Spectrum β-Lactamases (ESBLs) like CTX-M-15 and carbapenemases such as Klebsiella pneumoniae carbapenemase (KPC). nih.govnih.govnih.gov Furthermore, unlike older inhibitors like clavulanic acid and tazobactam (B1681243), avibactam is also highly effective against Class C (AmpC) β-lactamases, which are a common cause of resistance in pathogens like Enterobacteriaceae and Pseudomonas aeruginosa. nih.govresearchgate.netnih.govnih.gov This expanded inhibitory profile makes the ceftazidime-avibactam combination a critical option for treating infections caused by bacteria producing these types of enzymes. nih.govresearchgate.netasm.org

Table 1: Inhibitory Spectrum of Avibactam Against Key β-Lactamase Enzymes

| β-Lactamase Class | Specific Enzyme Examples | Inhibition by Avibactam | Clinical Significance |

|---|---|---|---|

| Class A | ESBLs (e.g., CTX-M-15), KPC Carbapenemases | Potent Inhibitor nih.govnih.govnih.gov | Restores ceftazidime activity against many ceftazidime- and carbapenem-resistant Enterobacteriaceae. nih.gov |

| Class C | AmpC (e.g., from P. aeruginosa, E. cloacae) | Potent Inhibitor nih.govnih.govnih.gov | Overcomes resistance in pathogens that hyperproduce AmpC enzymes, a common issue in hospital-acquired infections. nih.gov |

Despite its broad activity against serine β-lactamases, avibactam has significant limitations. It is not active against Class B metallo-β-lactamases (MBLs), which utilize zinc ions in their active site and are mechanistically different from serine-based enzymes. nih.govnih.gov This lack of activity means the ceftazidime-avibactam combination is ineffective against pathogens producing MBLs such as NDM, VIM, and IMP. nih.gov

Avibactam's activity against Class D β-lactamases (oxacillinases or OXA-type enzymes) is variable. researchgate.netnih.gov While it shows inhibitory activity against some Class D enzymes, such as OXA-48, its effectiveness against others, like OXA-10 and OXA-24, is significantly lower. nih.govmdpi.com The clinical utility of ceftazidime-avibactam against infections caused by OXA-producing organisms can therefore be unpredictable and depends on the specific enzyme present. mdpi.com

Table 2: Limitations of Avibactam's Inhibitory Spectrum

| β-Lactamase Class | Specific Enzyme Examples | Inhibition by Avibactam | Clinical Implication |

|---|---|---|---|

| Class B | Metallo-β-Lactamases (e.g., NDM, VIM, IMP) | No significant inhibition nih.gov | Ceftazidime-avibactam is not a viable treatment for infections caused by MBL-producing bacteria. nih.gov |

| Class D | OXA-type enzymes (e.g., OXA-10, OXA-23, OXA-48) | Variable activity; effective against some (e.g., OXA-48) but not all. nih.govmdpi.com | Efficacy against pathogens producing Class D enzymes is inconsistent and requires specific susceptibility testing. mdpi.com |

Combination Therapy Research Beyond β-Lactamase Inhibitors

Beyond the use of β-lactamase inhibitors, research has investigated combining ceftazidime with other antimicrobial agents to enhance efficacy, prevent the emergence of resistance, or provide empirical coverage for complex infections. asm.orgnih.gov These combination strategies are based on the potential for synergistic or additive effects between antibiotics with different mechanisms of action. However, the potential for antagonistic interactions also exists, necessitating careful study of specific drug pairings.

The combination of ceftazidime with aminoglycosides, such as tobramycin (B1681333), has been studied for its synergistic activity, particularly against Pseudomonas aeruginosa. asm.orgasm.orgnih.gov Synergy occurs when the combined effect of the two drugs is greater than the sum of their individual effects. In vitro pharmacokinetic models have demonstrated that the combination of ceftazidime and tobramycin can result in significantly faster killing of resistant P. aeruginosa strains, even at declining antibiotic concentrations that fall below the minimum inhibitory concentration (MIC) of either drug alone. asm.orgnih.gov This synergistic killing may be crucial for treating infections caused by resistant strains. nih.gov Furthermore, some studies suggest that combination therapy may help prevent the emergence of resistance during treatment. asm.org

Table 3: Research Findings on Ceftazidime and Tobramycin Synergy

| Pathogen Studied | Key Finding | Reference |

|---|---|---|

| Pseudomonas aeruginosa (resistant strain) | Synergism observed at declining antibiotic concentrations, resulting in pronounced killing of the resistant strain. | asm.orgnih.gov |

| Pseudomonas aeruginosa | Combination therapy demonstrated a significantly faster initial killing rate compared to monotherapy regimens in an in vitro model. | asm.org |

| Various Gram-negative bacilli | In vivo studies in patients showed minor changes in the pharmacokinetic disposition of either drug when co-administered, suggesting no negative kinetic interaction. | asm.orgnih.gov |

In contrast to synergistic pairings, combining ceftazidime with certain bacteriostatic agents can lead to antagonism, where the efficacy of the combination is less than that of the more active single agent. A notable example is the interaction between ceftazidime and chloramphenicol. drugs.combmj.com Chloramphenicol is a bacteriostatic agent that inhibits bacterial protein synthesis. drugbank.com The bactericidal action of β-lactams like ceftazidime requires active cell wall synthesis, which is dependent on protein synthesis. By halting protein production, chloramphenicol can interfere with ceftazidime's mechanism of action, leading to an antagonistic effect. drugs.com This antagonism has been demonstrated in vitro and suspected in clinical cases of treatment failure in patients with Gram-negative bacterial meningitis who received a cephalosporin in combination with chloramphenicol. drugs.combmj.com

Table 4: Evidence of Antagonism between Ceftazidime and Chloramphenicol

| Type of Evidence | Description of Findings | Reference |

|---|---|---|

| In Vitro Studies | Data suggest chloramphenicol may antagonize the bactericidal activity of cephalosporins against various Gram-negative and Gram-positive bacteria. | drugs.comasm.orgnih.gov |

| Case Reports | Potential antagonism was implicated in treatment failure for a patient with Salmonella enteritidis meningitis. The patient subsequently recovered after being treated with ceftazidime alone. | drugs.com |

| Proposed Mechanism | Chloramphenicol inhibits protein synthesis, reducing the substrate for ceftazidime's action on bacterial cell wall synthesis. | drugs.com |

Biofilm-Related Resistance Mechanisms

Biofilms are complex communities of microorganisms encased in a self-produced extracellular matrix, which contributes significantly to antimicrobial resistance. frontiersin.org Bacteria within biofilms can be up to 1,000 times more resistant to antimicrobial agents than their planktonic (free-living) counterparts. nih.gov This increased resistance is attributed to multiple factors, including impaired antibiotic penetration through the biofilm matrix, altered metabolic states of the bacteria within the biofilm, and the presence of persister cells. frontiersin.orgnih.gov

Ceftazidime has demonstrated activity against bacterial biofilms, although its efficacy can be significantly lower compared to its effect on planktonic bacteria. Research has shown that ceftazidime can inhibit biofilm formation in a dose-dependent manner. nih.govresearchgate.net For instance, studies on Pseudomonas aeruginosa have observed a reduction in biofilm formation with increasing concentrations of ceftazidime. nih.gov

The combination of ceftazidime with other agents has been explored to enhance its anti-biofilm activity. One study investigated the in vitro activities of ceftazidime and the enzyme cellulase, both alone and in combination, against P. aeruginosa biofilms. nih.govresearchgate.netnih.gov The combination of cellulase with a sub-inhibitory concentration of ceftazidime resulted in a significant reduction in biofilm biomass. nih.govresearchgate.netnih.gov This suggests that targeting the biofilm matrix can improve the efficacy of ceftazidime. The minimum biofilm eradication concentration (MBEC) of ceftazidime was found to be significantly high for P. aeruginosa biofilms, but this was substantially reduced when combined with cellulase. nih.govresearchgate.netnih.gov

| Concentration Type | Ceftazidime Alone (µg/mL) | Ceftazidime with Cellulase |

|---|---|---|

| Minimum Inhibitory Concentration (MIC) | 2 to 4 | Not Reported |

| Minimum Bactericidal Concentration (MBC) | 4 to 8 | Not Reported |

| Minimum Biofilm Eradication Concentration (MBEC) | 2048 to 8192 | Reduced by 32- to 128-fold |

The extracellular polymeric substance (EPS) matrix of biofilms acts as a physical barrier, impeding the penetration of antimicrobial agents like ceftazidime. researchgate.net This matrix is a complex mixture of polysaccharides, proteins, and extracellular DNA (eDNA). nih.govnih.gov Polysaccharides within the matrix can create a permeability barrier, slowing the diffusion of antibiotics to the bacterial cells within the biofilm. researchgate.net

Furthermore, components of the matrix can directly interact with and neutralize antibiotics. For example, negatively charged eDNA can bind to and sequester positively charged antibiotics, preventing them from reaching their cellular targets. researchgate.netmdpi.com Secreted enzymes within the matrix can also degrade antibiotics before they can exert their effect. researchgate.net The dense, protective nature of the biofilm matrix is a primary reason for the reduced susceptibility of biofilm-embedded bacteria to antimicrobial treatments. nih.gov

Mature biofilms often contain regions of low oxygen or anoxia, particularly in the deeper layers. nih.govnih.gov This oxygen limitation leads to a reduction in bacterial metabolic activity and growth rate, which in turn contributes to antibiotic tolerance. nih.govnih.govamberoxygen.com Many antibiotics, including ceftazidime, are most effective against actively growing and dividing cells. researchgate.net

Studies on P. aeruginosa biofilms have demonstrated that oxygen limitation is a significant factor in their tolerance to ceftazidime. nih.govnih.govfrontiersin.org In mature biofilms with significant anoxic regions, the bactericidal activity of ceftazidime is poor. nih.govnih.gov It has been suggested that for ceftazidime, a substantial portion of the observed antibiotic tolerance in an in vitro colony biofilm model can be attributed to oxygen limitation. frontiersin.org When younger, more oxygenated biofilms are exposed to ceftazidime, the bacteria are more susceptible. nih.govnih.gov This highlights the critical role of the biofilm microenvironment in modulating antibiotic efficacy.

| Antibiotic | Explained Tolerance due to Oxygen Limitation |

|---|---|

| Ciprofloxacin | 62% |

| Tobramycin | 69% |

| Ceftazidime | 110% |

Pharmacokinetic and Pharmacodynamic Research Pk/pd

Pharmacokinetic Profiling of Ceftazidime (B193861) Pentahydrate

Distribution Characteristics

Ceftazidime is widely distributed throughout the body tissues and fluids. medscape.com The apparent volume of distribution for ceftazidime is generally in the range of 15 to 22 liters. drugbank.compfizer.comeuropa.eunih.gov This indicates that the drug is not confined to the bloodstream and distributes into various body compartments.

Following administration, ceftazidime achieves therapeutic concentrations in a range of tissues and fluids, including bone, heart, bile, sputum, and aqueous humour, as well as synovial, pleural, and peritoneal fluids. pentinc.com.phpfizer.com

Interactive Data Table: Volume of Distribution of Ceftazidime

| Parameter | Value | Reference |

| Volume of Distribution | 15-20 L | drugbank.comnih.gov |

| Steady-State Volume of Distribution | ~22 L | pfizer.comeuropa.eu |

| Apparent Volume of Distribution (500mg IM) | 21 L | hres.ca |

This table is interactive. Click on the headers to sort the data.

Elimination Pathways and Clearance Mechanisms

Ceftazidime is primarily eliminated from the body by the kidneys through glomerular filtration. hres.camedicines.org.ukmedicines.org.au Approximately 80% to 90% of a dose is excreted unchanged in the urine over a 24-hour period. drugbank.compfizer.comfda.gov Biliary excretion accounts for less than 1% of the total clearance. pentinc.com.phhres.camedicines.org.au The drug is not significantly metabolized in the body. medscape.comdrugbank.compfizer.comhres.camedicines.org.uk

The mean renal clearance of ceftazidime in individuals with normal renal function is approximately 100 mL/min, with a calculated plasma clearance of about 115 mL/min. drugbank.comnih.govfda.gov

Half-Life Considerations in Different Patient Populations

The elimination half-life of ceftazidime in healthy adults with normal renal function is about 1.8 to 2 hours. pfizer.commedicines.org.ukmedicines.org.au However, this can vary significantly in different patient populations.

Neonates and Infants: The serum half-life of ceftazidime can be three to four times longer than in adults, ranging from 4.5 to 7.5 hours. pentinc.com.phmedicines.org.ukdaneenpharma.com This is attributed to the immaturity of their renal function. By the age of 2 months, the half-life typically aligns with the adult range. pentinc.com.phdaneenpharma.com

Elderly: In elderly patients, particularly those over 80 years of age, a reduced renal clearance can lead to a longer mean elimination half-life, ranging from 3.5 to 4 hours. pentinc.com.phmedicines.org.ukdaneenpharma.com

Renal Impairment: Patients with impaired renal function exhibit a significantly prolonged half-life. drugbank.com In anuric patients (those with no kidney function), the half-life can extend to as long as 20 to 35 hours. hres.camedicines.org.auregionkronoberg.se

Interactive Data Table: Ceftazidime Half-Life in Various Populations

| Patient Population | Half-Life (hours) | Reference |

| Healthy Adults | 1.5 - 2.8 | drugbank.com |

| Neonates and Infants (≤ 2 months) | 3 to 4 times that of adults | medicines.org.uk |

| Elderly (>80 years) | 3.5 - 4 | pentinc.com.phmedicines.org.uk |

| Anuric Patients | 20 - 35.4 | hres.camedicines.org.auregionkronoberg.se |

| During Hemodialysis | 3 - 5 | medicines.org.uk |

This table is interactive. Click on the headers to sort the data.

Influence of Renal Function on Pharmacokinetics

Given that ceftazidime is almost exclusively eliminated by the kidneys, renal function is the most significant factor influencing its pharmacokinetics. hres.camedicines.org.ukmedicines.org.augskstatic.com In patients with renal impairment, the clearance of ceftazidime is reduced, leading to higher and more prolonged serum concentrations. drugbank.compfizer.comgskstatic.com

This necessitates dosage adjustments to prevent the accumulation of the drug, which could lead to adverse neurological effects. hres.camedicines.org.ukgskstatic.com For patients undergoing hemodialysis, the half-life of ceftazidime is reduced to 3 to 5 hours during the procedure. medicines.org.uk Peritoneal dialysis can also aid in the removal of ceftazidime from the body. drugbank.commedicines.org.uknih.gov

Protein Binding and its Implications for Free Drug Concentration

Ceftazidime exhibits low plasma protein binding, typically ranging from 5% to 24%. medscape.comdrugbank.comhres.ca This binding is independent of the drug concentration. drugbank.comhres.caregionkronoberg.se The low level of protein binding means that a high proportion of the drug in the plasma is in its free, unbound, and pharmacologically active form. This high free drug concentration is a key factor in its efficacy, as the antimicrobial activity of ceftazidime is correlated with the percentage of time that the free drug concentration remains above the minimum inhibitory concentration (MIC) for the target pathogen. europa.eupfizer.comeuropa.eu

Penetration into Specific Tissues and Fluids (e.g., Blood-Brain Barrier)

Ceftazidime's ability to penetrate various body tissues contributes to its clinical utility. It readily crosses the placenta and is excreted in breast milk in low concentrations. pentinc.com.phpfizer.comhres.ca

Penetration of ceftazidime into the cerebrospinal fluid (CSF) is generally poor when the blood-brain barrier is intact. europa.eumedicines.org.ukpfizer.comeuropa.eu However, in the presence of meningeal inflammation (as in meningitis), concentrations of 4 to 20 mg/L or higher can be achieved in the CSF, allowing for its use in treating central nervous system infections. pentinc.com.phpfizer.commedicines.org.ukeuropa.eu Ceftazidime also penetrates bronchial epithelial lining fluid, with concentrations reaching around 30% of those in the plasma. europa.eupfizer.comeuropa.eu

Pharmacodynamic Relationships

The clinical efficacy of Ceftazidime pentahydrate, like other beta-lactam antibiotics, is primarily linked to the duration that the free drug concentration remains above the minimum inhibitory concentration (MIC) for a given pathogen. This time-dependent relationship is a cornerstone of its pharmacodynamic profile.

Correlation of Free Drug Concentration Above MIC (fT>MIC) with Efficacy

The pharmacokinetic/pharmacodynamic (PK/PD) index that best correlates with the efficacy of ceftazidime is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT>MIC). frontiersin.orgoup.comnih.govoup.comasm.org This index is a critical determinant of bacteriological success. oup.com For cephalosporins, animal models have suggested that a %fT>MIC of 50% is consistently required for efficacy against Enterobacteriaceae. clsi.org In critically ill patients, a more aggressive target of 100% fT>MIC is often advocated to maximize clinical cure and prevent the emergence of resistance. mdpi.com In some cases, particularly for severe infections, an even higher target of 100% fT > 4 times the MIC is considered. mdpi.com

Research has demonstrated that achieving an adequate fT>MIC is crucial for the successful treatment of infections caused by various pathogens, including Pseudomonas aeruginosa and Enterobacteriaceae. nih.govoup.com For instance, in a murine lung infection model, efficacy against P. aeruginosa was observed when the epithelial lining fluid fT>MIC was ≥12% and the serum fT>MIC was ≥60%. asm.org Similarly, against Enterobacteriaceae isolates, reliable efficacy with ceftazidime-avibactam was observed at an fT>MIC of ≥62%. nih.gov

Establishment of PK/PD Targets for Bacteriostatic and Bactericidal Effects

Specific PK/PD targets for ceftazidime have been established to differentiate between bacteriostatic (inhibiting bacterial growth) and bactericidal (killing bacteria) effects. Animal infection models have indicated that a bacteriostatic effect can be achieved with a PD target of 40% fT>MIC. frontiersin.org For maximal bactericidal activity, a higher target of 65% fT>MIC over a 24-hour period is considered necessary. frontiersin.org In adult patients, an effective dosing regimen generally requires drug concentrations to be maintained above the MIC for at least 40% to 50% of the dosing interval. frontiersin.org However, in the context of increasing antimicrobial resistance and critically ill patient populations, more stringent targets, such as 70% fT>MIC, are often adopted to ensure efficacy. frontiersin.orgfrontiersin.org

Population Pharmacokinetics and Individualized Dosing Strategies

Population pharmacokinetic (PopPK) modeling is a powerful tool used to understand the variability in drug disposition among a patient population and to develop individualized dosing strategies. For ceftazidime, these models are crucial for optimizing therapy, especially in specific patient populations like the critically ill.

Impact of Covariates on PK Parameters (e.g., Weight, Renal Function)

Numerous studies have identified key patient-specific factors, known as covariates, that significantly influence the pharmacokinetic parameters of ceftazidime. The most consistently identified covariates are body weight and renal function. frontiersin.orgfrontiersin.orgresearchgate.net

Ceftazidime is primarily eliminated by the kidneys, with 80-90% of the drug excreted unchanged in the urine. frontiersin.orgfrontiersin.org Consequently, renal function, often estimated by creatinine (B1669602) clearance (CrCL) or estimated glomerular filtration rate (eGFR), is a major determinant of ceftazidime clearance. frontiersin.orgfrontiersin.orgresearchgate.net Impaired renal function can lead to a significant prolongation of the drug's half-life, from 1.5–2.5 hours in individuals with normal renal function to as long as 15 hours in those with severe impairment. frontiersin.org

Body weight is another critical covariate that influences both the volume of distribution and clearance of ceftazidime. frontiersin.orgfrontiersin.orgresearchgate.net PopPK models have demonstrated a clear relationship between weight and these parameters, necessitating weight-based dosing adjustments to achieve target drug exposures. frontiersin.orgresearchgate.net In critically ill pediatric patients, both weight and eGFR have been identified as determinant covariates for ceftazidime clearance. frontiersin.orgresearchgate.netnih.gov

The following table summarizes the impact of key covariates on ceftazidime's pharmacokinetic parameters based on a study in critically ill children. frontiersin.orgresearchgate.net

| Covariate | Pharmacokinetic Parameter Affected | Description of Impact |

| Weight | Clearance (CL) | A primary determinant of ceftazidime clearance. frontiersin.orgresearchgate.net |

| Estimated Glomerular Filtration Rate (eGFR) | Clearance (CL) | A significant factor influencing the rate of drug elimination. frontiersin.orgresearchgate.net |

Monte Carlo Simulations for Dose Optimization

Monte Carlo simulation is a computational technique that utilizes PopPK models to simulate drug concentration-time profiles for a large number of virtual patients with varying characteristics. This approach allows for the evaluation of different dosing regimens and their probability of achieving predefined PK/PD targets, a metric known as the probability of target attainment (PTA). frontiersin.orgnih.govucl.ac.bemdpi.com

For ceftazidime, Monte Carlo simulations are instrumental in optimizing dosing regimens to ensure a high PTA for specific MIC values. frontiersin.orgnih.gov For example, simulations can be run to determine the optimal dose required to achieve a PTA of >90% for a target of 70% fT>MIC. frontiersin.orgnih.gov These simulations have shown that for higher MIC values (e.g., 16 mg/L), standard dosing regimens may be insufficient to achieve the desired PK/PD targets, indicating the need for higher doses or alternative administration strategies. frontiersin.orgresearchgate.netnih.gov

The table below illustrates the outcomes of Monte Carlo simulations for various ceftazidime dosing regimens in critically ill children, showing the probability of target attainment for different MIC values. nih.gov

| MIC (mg/L) | Probability of Target Attainment (PTA) >90% with Standard Dosing | Implication for Dosing |

| 2 | Yes | Standard dosing is likely adequate. nih.gov |

| 4 | Yes | Standard dosing is likely adequate. nih.gov |

| 8 | Yes | Standard dosing is likely adequate. nih.gov |

| 16 | No | An elevated dosage regimen may be required. nih.gov |

By integrating patient-specific covariates and utilizing Monte Carlo simulations, clinicians can move towards more individualized dosing strategies for ceftazidime, thereby maximizing the probability of therapeutic success while minimizing the risk of toxicity and the development of antimicrobial resistance. researchgate.net

Pharmacokinetic Interactions with Co-administered Agents

The potential for pharmacokinetic (PK) drug-drug interactions is a critical consideration in the clinical use of ceftazidime pentahydrate, particularly when co-administered with other antimicrobial agents or drugs that may impact renal function.

Interactions with β-Lactamase Inhibitors (e.g., Avibactam)

The co-administration of ceftazidime with the non-β-lactam β-lactamase inhibitor avibactam (B1665839) has been extensively studied to determine if any clinically significant pharmacokinetic interactions exist between the two compounds. Avibactam is designed to protect ceftazidime from degradation by a wide range of β-lactamase enzymes, thereby restoring its activity against many resistant Gram-negative bacteria. thieme-connect.comdrugs.com

Phase I clinical trials in healthy subjects have demonstrated that there are no clinically meaningful drug-drug interactions between ceftazidime and avibactam. nih.govnih.govdrugbank.com When administered together, the pharmacokinetic profiles of both ceftazidime and avibactam are similar to when they are administered alone. drugs.comnih.gov Studies have shown that the 90% confidence intervals for the geometric least squares mean ratios of key pharmacokinetic parameters, such as the area under the curve (AUC) and maximum plasma concentration (Cmax), fall within the standard bioequivalence range of 80-125%. nih.govnih.govdrugbank.com This indicates that the systemic exposure of each drug is not significantly altered by the presence of the other. nih.govresearchgate.net

Furthermore, research indicates no evidence of time-dependent pharmacokinetics or drug accumulation for either ceftazidime or avibactam with multiple-dose administration of the combination. nih.govnih.govdrugbank.com Preclinical studies in murine infection models have also supported these findings, showing no pharmacokinetic interaction between the two agents. nih.govru.nl The pharmacokinetic parameters of both ceftazidime and avibactam were found to be linear and dose-proportional, irrespective of the infection site (thigh or lung) in mice. nih.govru.nl

These findings are crucial as they support the use of a fixed-dose combination of ceftazidime and avibactam, simplifying administration and ensuring predictable exposures of both components. thieme-connect.comnih.gov

Table 1: Pharmacokinetic Interaction between Ceftazidime and Avibactam in Healthy Adults nih.gov

| Pharmacokinetic Parameter | Ceftazidime (Administered with Avibactam) vs. Ceftazidime Alone (Geometric LS Mean Ratio, 90% CI) | Avibactam (Administered with Ceftazidime) vs. Avibactam Alone (Geometric LS Mean Ratio, 90% CI) |

| Cmax | 99.4% (95.2 - 103.8) | 99.8% (96.5 - 103.2) |

| AUC (0-t) | 100.2% (98.0 - 102.5) | 100.5% (98.5 - 102.5) |

| AUC (0-inf) | 100.3% (98.2 - 102.5) | 100.4% (98.5 - 102.4) |

Data from a Phase I, open-label, randomized, crossover study in healthy subjects. nih.gov

Interactions with Other Antimicrobials (e.g., Metronidazole)

In clinical practice, ceftazidime-avibactam is often used in combination with other antimicrobial agents to provide broader coverage, particularly against anaerobic bacteria in complicated intra-abdominal infections (cIAI). nih.govresearchgate.netastrazenecaclinicaltrials.com Metronidazole (B1676534) is a commonly used agent for this purpose. nih.govastrazenecaclinicaltrials.comnih.gov

Dedicated drug-drug interaction studies have been conducted to evaluate the pharmacokinetic impact of co-administering ceftazidime-avibactam with metronidazole. nih.govnih.govdrugbank.com These studies have consistently shown a lack of any significant pharmacokinetic interaction among the three drugs. nih.govnih.govdrugbank.comresearchgate.net

In a three-way crossover study involving healthy subjects, the pharmacokinetic profiles of ceftazidime, avibactam, and metronidazole were not altered when administered in combination compared to when administered alone. nih.gov The 90% confidence intervals for the geometric least squares mean ratios of Cmax and AUC for all three drugs were well within the 80-125% range, confirming the absence of a drug-drug interaction. nih.govnih.govdrugbank.com This lack of interaction is important for the empirical treatment of polymicrobial infections where immediate, effective concentrations of all administered drugs are required. nih.gov

Table 2: Pharmacokinetic Interaction between Ceftazidime-Avibactam and Metronidazole in Healthy Adults nih.gov

| Drug Analyzed | Pharmacokinetic Parameter | Co-administered vs. Administered Alone (Geometric LS Mean Ratio, 90% CI) |

| Ceftazidime | Cmax | 97.4% (92.3 - 102.8) |

| AUC (0-t) | 98.4% (96.1 - 100.8) | |

| Avibactam | Cmax | 96.3% (92.5 - 100.3) |

| AUC (0-t) | 97.7% (95.5 - 100.0) | |

| Metronidazole | Cmax | 98.6% (94.7 - 102.7) |

| AUC (0-t) | 98.0% (95.9 - 100.1) |

Data from a Phase I, open-label, randomized, crossover study in healthy subjects. nih.gov

Impact of Nephrotoxic Agents on Ceftazidime Pharmacokinetics

Ceftazidime is primarily eliminated from the body unchanged by the kidneys through glomerular filtration. drugbank.comfrontiersin.orgmdpi.com Therefore, its pharmacokinetics are highly dependent on renal function. nih.gov The co-administration of ceftazidime with nephrotoxic agents, such as aminoglycosides or potent diuretics (e.g., furosemide), may adversely affect renal function. tga.gov.auhres.capfizer.com

While there is no evidence to suggest that ceftazidime itself is significantly nephrotoxic when administered alone, a decline in renal function caused by a co-administered nephrotoxic drug can lead to decreased clearance and subsequent accumulation of ceftazidime. hres.capfizer.com This is a critical consideration as elevated concentrations of ceftazidime, particularly in patients with pre-existing renal impairment, have been associated with neurological adverse events. tga.gov.au

The elimination half-life of ceftazidime is significantly prolonged in patients with renal impairment. drugbank.com For instance, in individuals with normal renal function, the half-life is approximately 1.5 to 2.8 hours, but it can increase to between 14 and 30 hours in patients with severe renal impairment (creatinine clearance < 12 mL/min). drugbank.com Therefore, careful monitoring of renal function is essential when ceftazidime is used concurrently with potentially nephrotoxic drugs. pfizer.com

It is important to note that while the concomitant use of these agents can increase the risk of nephrotoxicity, this is an indirect interaction affecting ceftazidime's pharmacokinetics by altering the primary elimination pathway, rather than a direct drug-drug interaction with ceftazidime's metabolism or transport.

Advanced Analytical Methodologies for Ceftazidime Pentahydrate

Spectrophotometric Techniques

Spectrophotometry offers a simple, rapid, and cost-effective approach for the analysis of ceftazidime (B193861) pentahydrate. researchgate.net These methods can involve direct measurement of UV absorbance or the formation of colored complexes that absorb in the visible region. sciepub.comminia.edu.eg

UV-Visible spectrophotometry is a widely used technique for the determination of ceftazidime. The method relies on the inherent ability of the ceftazidime molecule to absorb light in the ultraviolet region of the electromagnetic spectrum. In a solution of 0.1N Hydrochloric acid, ceftazidime exhibits a maximum absorbance (λmax) at 261 nm. sciepub.com

To enhance sensitivity and selectivity, or to shift the analysis into the visible spectrum to avoid interference from excipients, various chromogenic reagents are employed. These reagents react with ceftazidime to form colored complexes with distinct absorption maxima. minia.edu.egproquest.com

Charge-Transfer Complexation : Ceftazidime pentahydrate, acting as an n-electron donor, reacts with acceptors like iodine, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), and 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ). minia.edu.eg These reactions produce colored charge-transfer complexes measured at 364 nm (iodine), 460 nm (DDQ), and 843 nm (TCNQ). minia.edu.eg

Oxidative Coupling : In the presence of ferric chloride, 3-methylbenzothiazolin-2-one hydrazone (MBTH) reacts with ceftazidime to form a blue-colored product with a λmax of 628 nm. proquest.com

Diazotization and Coupling : A method involving the diazotization of ceftazidime with nitrous acid, followed by coupling with N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NEDA), yields a purple-colored product that absorbs at 567 nm. proquest.com

Ternary Complex Formation : In an acidic medium, ceftazidime can form a yellow ternary complex with a complexing agent like Neocuproin, with the resulting complex being measured at an absorbance of 454 nm. ijnrd.org

The development and validation of spectrophotometric methods are essential to ensure they are suitable for their intended purpose. Validation is performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). ijnrd.org

Linearity is established by demonstrating that the absorbance is directly proportional to the concentration of the analyte over a specific range (Beer's Law range). For instance, a direct UV spectrophotometric method for ceftazidime in 0.1N HCl was found to be linear in the concentration range of 2-10 µg/mL. sciepub.com Methods involving complexation reactions also demonstrate linearity over defined ranges. minia.edu.egproquest.com The precision and accuracy of these methods are confirmed through recovery studies, with results typically expected to be within acceptable limits. scribd.com

| Method/Reagent | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |

|---|---|---|---|---|

| Direct UV in 0.1N HCl | 261 | 2-10 | N/A | sciepub.com |

| Iodine Complex | 364 | 6-50 | > 0.9989 | minia.edu.eg |

| DDQ Complex | 460 | 40-300 | > 0.9989 | minia.edu.eg |

| TCNQ Complex | 843 | 4-24 | > 0.9989 | minia.edu.eg |

| MBTH Method | 628 | 2-10 | 0.9995 | proquest.com |

| NEDA Method | 567 | 2-10 | 0.9998 | proquest.com |

| Neocuproin Complex | 454 | 15-40 | N/A | ijnrd.org |

Chromatographic Techniques

Chromatographic techniques are powerful tools for the analysis of ceftazidime pentahydrate, offering high resolution and specificity. ijnrd.org They are particularly valuable for separating the active ingredient from impurities and degradation products, making them suitable for stability studies. researchgate.net

High-Performance Liquid Chromatography (HPLC) is the most prevalent and robust technique for the determination of ceftazidime. ijnrd.org Reversed-phase HPLC (RP-HPLC) is commonly used, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase. ijrpb.comthescipub.com

Numerous HPLC methods have been developed and validated for the quantification of ceftazidime, often in combination with other drugs like tazobactam (B1681243) or sulbactam. researchgate.netijrpb.comthescipub.com These methods are validated for linearity, precision, accuracy, robustness, LOD, and LOQ. researchgate.netijrpb.com Stability-indicating HPLC methods are specifically designed to resolve ceftazidime from its degradation products formed under stress conditions such as acid and base hydrolysis, oxidation, and thermal degradation. researchgate.netthescipub.comtsijournals.com

| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) | Reference |

|---|---|---|---|---|---|

| Hypersil BDS C18 (150 x 4.6mm, 5µm) | Phosphate (B84403) buffer (pH 3.0): Acetonitrile: Tetrahydrofuran (60:30:10) | 1.0 | 205 | 3.490 | ijrpb.com |

| Atlantis dC18 (150 x 4.6mm, 5µm) | 0.02 M Sodium Acetate (B1210297) (pH 7.0): Acetonitrile (60:40) | 1.5 | 254 | 1.456 | pharmacyjournal.inresearchgate.net |

| C18 (250 x 4.6mm, 5µ) | Buffer (0.01M Disodium hydrogen phosphate, pH 5.0): Acetonitrile: Water (50:25:25) | 1.5 | 254 | N/A | researchgate.net |

| Hypersil BDS C18 (250 x 4.6mm, 5µm) | Gradient of 0.01M Ammonium Acetate and Acetonitrile | 1.0 | 255 | N/A | tsijournals.com |

Validation studies for these HPLC methods demonstrate excellent performance. For example, one method showed linearity for ceftazidime pentahydrate between 60-140 µg/mL with a correlation coefficient of 0.999. ijrpb.com Another study reported a linearity range of 25-150 µg/mL. researchgate.net The limits of detection (LOD) and quantification (LOQ) are typically low, indicating high sensitivity. For instance, LOD and LOQ values of 0.34 µg/mL and 1.04 µg/mL, respectively, have been reported. researchgate.net

High-Performance Thin-Layer Chromatography (HPTLC) is another valuable technique for the quantification of ceftazidime. It offers advantages such as high sample throughput and low solvent consumption. ijnrd.org A validated HPTLC method for ceftazidime pentahydrate in bulk and injectable forms has been developed. researchgate.net

The method involves applying the sample to a TLC plate and developing it with a suitable mobile phase. Quantification is then performed by scanning the plate with a densitometer. researchgate.net

| Parameter | Finding | Reference |

|---|---|---|

| Mobile Phase | Toluene: Ethyl Acetate: Methanol (B129727): Glacial Acetic Acid (2: 5: 2: 0.1 v/v/v/v) | researchgate.net |

| Linearity Range | 1250–7500 ng/band | researchgate.net |

| Correlation Coefficient (r²) | 0.998 | researchgate.net |

| LOD | 59.34 ng/band | researchgate.net |

| LOQ | 179.81 ng/band | researchgate.net |

Liquid Chromatography–Mass Spectrometry (LC-MS) is a highly sensitive and specific technique that couples the separation power of HPLC with the detection capabilities of mass spectrometry. ijnrd.org It is particularly useful for impurity profiling, allowing for the identification and structural elucidation of unknown impurities and degradation products in ceftazidime bulk drug substances. tsijournals.com

In a typical LC-MS analysis, the sample is first separated by HPLC. The eluent from the HPLC column is then introduced into the mass spectrometer, often using an electrospray ionization (ESI) source, which ionizes the molecules. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing mass information that helps in identifying the compounds. tsijournals.comsyncsci.com For example, LC-MS/MS analysis was used to identify three unknown impurities in ceftazidime bulk drug with masses of 561, 575, and 468. tsijournals.com This level of characterization is essential for meeting regulatory requirements and ensuring drug purity. tsijournals.com

Method Validation Parameters (ICH Guidelines)

The validation of analytical methods for Ceftazidime pentahydrate is crucial to ensure the reliability, consistency, and accuracy of results. Regulatory bodies, such as the International Council for Harmonisation (ICH), have established guidelines for this process. ijnrd.org These validation parameters confirm that the analytical procedure is suitable for its intended purpose. ijnrd.org

Specificity and Selectivity

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present. slideshare.net For Ceftazidime pentahydrate, this includes impurities, degradation products, and excipients. slideshare.netsapub.org In techniques like High-Performance Liquid Chromatography (HPLC), specificity is demonstrated by the separation of the ceftazidime peak from other components in the sample matrix. slideshare.netresearchgate.net For instance, in a stability-indicating RP-HPLC method, the degradation products resulting from stress studies (e.g., acid, base, peroxide, and thermal conditions) did not interfere with the detection of ceftazidime, thus confirming the method's specificity. researchgate.netresearchgate.net The excipients present in pharmaceutical preparations have also been shown not to interfere with the assay, further establishing selectivity. sapub.org

Linearity and Range

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. juniperpublishers.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. juniperpublishers.compharmacyjournal.in

Various studies have established the linearity of analytical methods for Ceftazidime pentahydrate. The linearity is typically evaluated by a series of dilutions of a standard solution, and the response is measured. The data is then analyzed by linear regression. A correlation coefficient (r²) close to 1 indicates a high degree of linearity.

Table 1: Linearity and Range of Analytical Methods for Ceftazidime Pentahydrate

| Analytical Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) |

| RP-HPLC juniperpublishers.comresearchgate.net | 100.0 - 400.0 | >0.9999 |

| RP-HPLC researchgate.net | 25 - 150 | --- |

| RP-HPLC slideshare.net | 240 - 560 | --- |

| RP-HPLC nih.gov | 0 - 400 | 0.999 |

| Spectrophotometry nih.gov | 2 - 10 | --- |

| Spectrophotometry nih.gov | 10 - 50 | --- |

| Infrared Spectroscopy sapub.org | 500 - 7000 | 0.9998 |

Sensitivity (LOD, LOQ)

The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). ijnrd.org The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. pharmacyjournal.in The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. sphinxsai.com These parameters are often calculated based on the standard deviation of the response and the slope of the calibration curve. researchgate.netjuniperpublishers.com

Table 2: Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Ceftazidime Pentahydrate

| Analytical Method | LOD (µg/mL) | LOQ (µg/mL) |

| RP-HPLC juniperpublishers.comresearchgate.net | 3.40 | 10.33 |

| RP-HPLC researchgate.net | 0.34 | 1.04 |

| RP-HPLC slideshare.net | 11.2 | 33.8 |

| RP-HPLC sphinxsai.com | 0.1309 | 0.3967 |

| Spectrophotometry nih.gov | 0.15 | 0.79 |

| Spectrophotometry nih.gov | 0.50 | 2.61 |

Precision and Accuracy

Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. sapub.org It is usually expressed as the relative standard deviation (%RSD) for a series of measurements. sphinxsai.com Accuracy is the closeness of the test results obtained by the method to the true value and is often determined by recovery studies. slideshare.netsapub.org

For Ceftazidime pentahydrate, precision is assessed at different levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. sapub.orgsysrevpharm.org Accuracy is determined by spiking a known amount of the analyte into the sample and calculating the percentage of recovery. slideshare.net

Table 3: Precision and Accuracy of Analytical Methods for Ceftazidime Pentahydrate

| Analytical Method | Precision (%RSD) | Accuracy (% Recovery) |

| RP-HPLC researchgate.net | --- | 99.6 |

| RP-HPLC slideshare.net | <2 | 100.10 |

| RP-HPLC ijets.in | <2 | 100.51 |

| Infrared Spectroscopy sapub.org | <2 (1.61) | 98.98 |

Robustness and System Suitability

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. researchgate.netjuniperpublishers.com For HPLC methods, these variations can include changes in flow rate, mobile phase composition, and column temperature. researchgate.netjuniperpublishers.com

System suitability testing is an integral part of many analytical procedures. juniperpublishers.com It is based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such. juniperpublishers.com Parameters such as theoretical plates, tailing factor, and resolution are assessed to ensure the system is performing correctly. sphinxsai.com

Bioanalytical Methods for Drug and Metabolite Quantification (e.g., in biological fluids)

The quantification of ceftazidime and its potential metabolites in biological fluids such as plasma, serum, and urine is essential for pharmacokinetic and clinical studies. nih.gov High-pressure liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed for this purpose due to their high sensitivity and selectivity. nih.govnih.govresearchgate.net

A rapid and simple HPLC technique has been developed for the determination of ceftazidime in serum and urine. nih.gov This method involves a straightforward methanol precipitation of proteins followed by reverse-phase chromatography. nih.gov A good linear correlation has been observed between the peak area and ceftazidime concentration from 0.3 to 500 micrograms/ml. nih.gov